molecular formula C20H18O B1295740 2,6-Dibenzylphenol CAS No. 47157-01-7

2,6-Dibenzylphenol

Cat. No. B1295740
CAS RN: 47157-01-7
M. Wt: 274.4 g/mol
InChI Key: DUCSXVAAPCQAEP-UHFFFAOYSA-N
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Description

2,6-Dibenzylphenol is a chemical compound that has been studied for its potential applications in various fields, including organic semiconductors and coordination chemistry. The compound is characterized by a phenol moiety with benzyl groups at the 2 and 6 positions, which can interact with metals to form complexes.

Synthesis Analysis

The synthesis of 2,6-Dibenzylphenol derivatives and related compounds has been explored in several studies. For instance, a class of high-performance semiconductors for organic field-effect transistors was synthesized from 1,4-dibromobenzene, which includes analogues of 2,6-Dibenzylphenol with thiophene, selenophene, and tellurophene . Additionally, lithium and sodium 2,6-dibenzylphenolate complexes were synthesized through the stoichiometric treatment of 2,6-Dibenzylphenol with n-butyllithium or sodium bis(trimethylsilyl)amide . Another study reported the synthesis of a seven-coordinate dimer involving 2,6-Dibenzylphenol by reacting (PhCH2)3SnCl with 2,6-pyridine dicarboxylic acid .

Molecular Structure Analysis

The molecular structure of compounds derived from 2,6-Dibenzylphenol has been characterized using various techniques. The crystal structure of bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] was determined by X-ray single crystal diffraction analysis, revealing a distorted bipyramidal structure around each tin atom . Similarly, the structural characterization of lithium and sodium 2,6-dibenzylphenolate complexes provided insights into the coordination environment of the metal centers and the presence of pi-aryl contacts .

Chemical Reactions Analysis

The reactivity of 2,6-Dibenzylphenol derivatives has been investigated in the context of forming new compounds. For example, the reaction of 2,6-Dibenzylphenol with potassium hexamethyldisilazide in the presence of 18-crown-6 yielded mononuclear potassium phenolates with seven-coordinate potassium . The synthesis of various esters from o-allylphenols, which are structurally related to 2,6-Dibenzylphenol, has also been described, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dibenzylphenol and its derivatives are influenced by their molecular structure. The high FET mobility observed in the selenophene analogue of 2,6-Dibenzylphenol indicates its potential as a p-type semiconductor . The coordination chemistry of 2,6-Dibenzylphenol with alkali metals, as seen in the formation of dimeric alkali metal phenolates, suggests its ability to engage in complexation reactions with various metals . These properties are crucial for the application of these compounds in electronic devices and materials science.

Scientific Research Applications

Application in Organic Luminophores

Scientific Field: Chemistry

Methods of Application: The optical excitation took place through intramolecular charge-transfer from one diarylamino moiety to an aroyl group . Thin films of poly (methyl methacrylate) doped by the benzophenones also showed green prompt and delayed fluorescence whose lifetimes were in the order of microseconds .

Results or Outcomes: While the benzophenones did not luminesce in solution, the solids of the benzophenones emitted green light with moderate-to-good quantum yields . Thus, the benzophenones exhibit aggregation-induced emission . Based on the lifetime measurement, the green emission of the solids was found to include TADF .

Application in Synthesis of Alkali Metal Phenolates

Scientific Field: Inorganic Chemistry

Methods of Application: The reaction was carried out in EtO or DME to afford the dimeric alkali metal phenolates .

Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

High-Temperature Synthesis of Strontium and Barium 2,6-Dibenzylphenolates

Scientific Field: Inorganic Chemistry

Methods of Application: The direct treatment of HOdbp (2,6-dibenzylphenol) with strontium or barium metal in the absence of solvent at high temperature provides the corresponding phenolates Sr(OdbP)(2) and Ba(OdbP)(2) . Recrystallisation of Ba(OdbP)(2) from THF gave a good yield of the crystalline dimer Ra(Odbp)(2)(THF) (.) 2THF .

Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Synthesis and Structural Characterisation of Lithium and Sodium 2,6-Dibenzylphenolates

Scientific Field: Inorganic Chemistry

Methods of Application: The stoichiometric treatment of 2,6-dibenzylphenol (HOdbp) with n-butyllithium or sodium bis(trimethylsilyl)amide (the latter as a solution in THF) in Et2O or DME affords the dimeric alkali metal phenolates [{M(Odbp)(L)}2] (M = Li; L = Et2O (1), L = DME (2), M = Na; L = Et2O (5), L = DME (6) .

Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

The safety data sheet for 2,6-Dibenzylphenol indicates that it causes severe skin burns and eye damage . It is toxic if swallowed or in contact with skin . In case of inhalation, the victim should be moved to fresh air and given artificial respiration . If ingested, vomiting should not be induced and a poison center or doctor should be contacted immediately .

properties

IUPAC Name

2,6-dibenzylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-13,21H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCSXVAAPCQAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293469
Record name 2,6-Dibenzylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibenzylphenol

CAS RN

47157-01-7
Record name 47157-01-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dibenzylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
ML Cole, PC Junk, KM Proctor, JL Scott… - Dalton …, 2006 - pubs.rsc.org
The stoichiometric treatment of 2,6-dibenzylphenol (HOdbp) or 2′,2″-dimethoxy-2,6-dibenzylphenol (HOdbpOMe) with n-butyllithium or sodium bis(trimethylsilyl)amide (the latter as a …
Number of citations: 14 pubs.rsc.org
EC HORNING - The Journal of Organic Chemistry, 1945 - ACS Publications
The isomeric aromatization, or isoaromatization, of alicyclic ketones provides a relatively little used path for the synthesis of phenols. The usefulness of this route depends in part upon …
Number of citations: 27 pubs.acs.org
ML Cole, GB Deacon, CM Forsyth, PC Junk… - Polyhedron, 2007 - Elsevier
Direct treatment of HOdbp (=2,6-dibenzylphenol) with strontium or barium metal in the absence of solvent at high temperature provides the corresponding phenolates Sr(Odbp) 2 and Ba…
Number of citations: 13 www.sciencedirect.com
ML Cole, LT Higham, PC Junk, KM Proctor… - Inorganica chimica …, 2005 - Elsevier
Reaction of 2,6-dibenzylphenol and 2,6-bis-(2-methoxybenzyl)phenol with potassium hexamethyldisilazide in the presence of 18-crown-6 yielded [K(18-crown-6)(Odbp)] and [K(18-…
Number of citations: 11 www.sciencedirect.com
ML Cole, GB Deacon, PC Junk, KM Proctor, JL Scott… - 2005 - Wiley Online Library
Direct treatment of excess lanthanum, europium or ytterbium metal with 2,6‐dibenzylphenol (HOdbp) at 150 C afforded [La 2 (Odbp) 6 ], [Eu 2 (Odbp) 4 ] and [Yb(Odbp) 2 ] n , …
T Nakano, H Shirai, H Tamagawa, Y Ishii… - The Journal of Organic …, 1988 - ACS Publications
Sir: Although phenol derivatives are versatile compounds from the pharmaceutical and industrial points of view, there is no practical method available to prepare 2, 6-di-alkylphenols …
Number of citations: 5 pubs.acs.org
M Siskin, G Brons, SN Vaughn, AR Katritzky… - Energy & …, 1990 - ACS Publications
Model compound studies at 250 and 350 C showed that aryl ethers are unaffected under aqueous (ionic) or thermal (free-radical) reaction conditions. Ionic reactionscompete with …
Number of citations: 115 pubs.acs.org
NJ Leonard, JC Little - Journal of the American Chemical Society, 1958 - ACS Publications
The treatment of 3, 10-dibenzylidene-l, 2-cyclodecanedíone (I) in triethylene glycol at 300 with palladium-on-charcoal leads to two transannular reactionproducts, l-benzyl-ll-…
Number of citations: 2 pubs.acs.org
RC Huston, AL Houk - Journal of the American Chemical Society, 1932 - ACS Publications
ACTION OF AROMATIC ALCOHOLS ON AROMATIC COMPOUNDS IN THE PRESENCE OF ALUMINUM CHLORIDE. VIII. BENZYLATION OF META-CRESOL Page 1 1506 RALPH C. …
Number of citations: 7 pubs.acs.org
WF Short, ML Stewart - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… The a-naphthyluretlmne of 2 : 6-dibenzylphenol was obtained by heating a mixture of a-naphthylcarbimide (1.3 g.) with the phenol (2.2 g.) almost to the bp for 3 minutes. The oily product …
Number of citations: 0 pubs.rsc.org

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